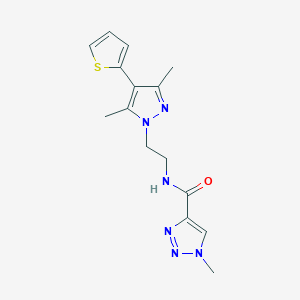

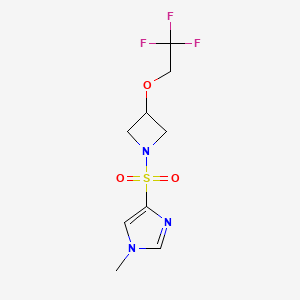

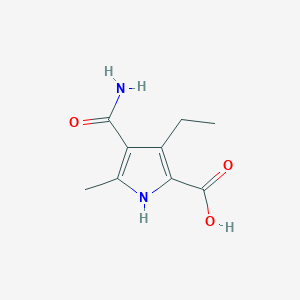

1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Synthesis Enhancements

- The design and synthesis of imidazole-1-sulfonyl azide hydrochloride , a diazotransfer reagent, underscore its utility in converting primary amines into azides and activated methylene substrates into diazo compounds. Its one-pot synthesis from inexpensive materials makes it a valuable tool in organic synthesis (Goddard-Borger & Stick, 2007).

Chemical Modification and Functionalization

- Direct methylation or trifluoroethylation of imidazole and pyridine derivatives provides a straightforward route to various room temperature ionic liquids (RTILs), demonstrating the chemical versatility and potential applications of imidazole derivatives in creating new materials (Zhang, Martin, & Desmarteau, 2003).

Catalysis and Organic Reactions

- The development of an imidazole-based zwitterionic-salt as an efficient organocatalyst for aziridine ring-opening** regioselectively** by various nucleophiles highlights its significance in organic synthesis and the potential for scalable reactions (Ghosal et al., 2016).

Novel Reagents and Synthetic Methods

- Imidazole-1-sulfonyl azide hydrogen sulfate is presented as an efficient reagent for synthesis of sulfonyl azides from primary sulfonamides, showcasing the evolution of diazotransfer reagents for improved safety and usability in synthesis (Stevens, Sawant, & Odell, 2014).

Impact on Physical Properties

- The influence of structural variations in 1-alkyl(aralkyl)-3-methylimidazolium hexafluorophosphates and bis(trifluoromethyl-sulfonyl)imides on the physical properties of ionic liquids reveals the potential for designing fluids with tailored properties for various applications (Dzyuba & Bartsch, 2002).

properties

IUPAC Name |

1-methyl-4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O3S/c1-14-4-8(13-6-14)19(16,17)15-2-7(3-15)18-5-9(10,11)12/h4,6-7H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEGSTTVYNWTCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459778.png)

![5-cinnamyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459784.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one](/img/structure/B2459789.png)

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2459791.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2459792.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2459793.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2459794.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2459795.png)

![3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide](/img/structure/B2459796.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2459798.png)